molecular formula C24H32N2O3S B4804269 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B4804269
M. Wt: 428.6 g/mol
InChI Key: DMSAMAHBHAKPFZ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzylpiperidine moiety and a tetramethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its multitargeted potential in modulating different pathways involved in neurodegenerative diseases. Its ability to inhibit amyloid-beta aggregation and exhibit antioxidant properties makes it a promising candidate for further research in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-18-14-19(2)24(20(3)15-18)30(28,29)25(4)17-23(27)26-12-10-22(11-13-26)16-21-8-6-5-7-9-21/h5-9,14-15,22H,10-13,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSAMAHBHAKPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Reactant of Route 3
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

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